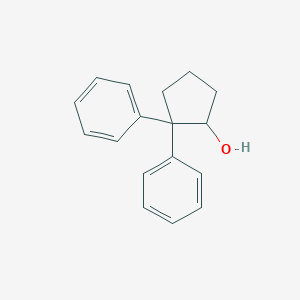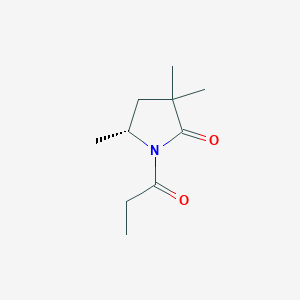
2-Pyrrolidinone, 3,3,5-trimethyl-1-(1-oxopropyl)-, (5R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Pyrrolidinone, 3,3,5-trimethyl-1-(1-oxopropyl)-, (5R)- is a chiral compound with a unique structure that makes it an interesting subject of study in various scientific fields. This compound is characterized by a pyrrolidinone ring substituted with three methyl groups and a propionyl group. Its chiral center at the 5th position gives it specific stereochemical properties, making it valuable in asymmetric synthesis and other applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 3,3,5-trimethyl-1-(1-oxopropyl)-, (5R)- can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as 3,3,5-trimethyl-4-pentenoic acid, followed by the introduction of the propionyl group. The reaction conditions typically involve the use of strong acids or bases to facilitate the cyclization process, followed by the addition of propionyl chloride in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and advanced catalytic systems can be employed to optimize the yield and purity of the product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining popularity in the industrial production of this compound.
化学反应分析
Types of Reactions
2-Pyrrolidinone, 3,3,5-trimethyl-1-(1-oxopropyl)-, (5R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methyl and propionyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
2-Pyrrolidinone, 3,3,5-trimethyl-1-(1-oxopropyl)-, (5R)- has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in asymmetric synthesis, enabling the production of enantiomerically pure compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the synthesis of specialty chemicals and advanced materials.
作用机制
The mechanism by which 2-Pyrrolidinone, 3,3,5-trimethyl-1-(1-oxopropyl)-, (5R)- exerts its effects depends on its specific application. In asymmetric synthesis, the compound’s chiral center interacts with other molecules to induce stereoselectivity. In biological systems, it may bind to specific enzymes or receptors, influencing their activity and function. The molecular targets and pathways involved vary based on the context of its use.
相似化合物的比较
Similar Compounds
2-Pyrrolidinone, 3,3,5-trimethyl-1-(1-oxopropyl)-, (5S)-: The enantiomer of the compound, differing only in the configuration at the chiral center.
2-Pyrrolidinone, 3,3,5-trimethyl-1-(1-oxopropyl)-: A non-chiral version of the compound without the specific stereochemistry.
2-Pyrrolidinone, 3,3,5-trimethyl-: A simpler derivative lacking the propionyl group.
Uniqueness
2-Pyrrolidinone, 3,3,5-trimethyl-1-(1-oxopropyl)-, (5R)- is unique due to its specific stereochemistry, which imparts distinct properties and reactivity. This makes it particularly valuable in applications requiring high stereoselectivity, such as asymmetric synthesis and chiral drug development.
属性
CAS 编号 |
155956-26-6 |
|---|---|
分子式 |
C10H17NO2 |
分子量 |
183.25 g/mol |
IUPAC 名称 |
(5R)-3,3,5-trimethyl-1-propanoylpyrrolidin-2-one |
InChI |
InChI=1S/C10H17NO2/c1-5-8(12)11-7(2)6-10(3,4)9(11)13/h7H,5-6H2,1-4H3/t7-/m1/s1 |
InChI 键 |
LKJNGQWWGSUHIC-SSDOTTSWSA-N |
手性 SMILES |
CCC(=O)N1[C@@H](CC(C1=O)(C)C)C |
规范 SMILES |
CCC(=O)N1C(CC(C1=O)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]propan-1-one](/img/structure/B14269901.png)
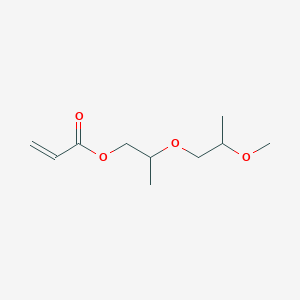
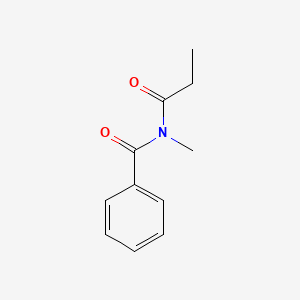
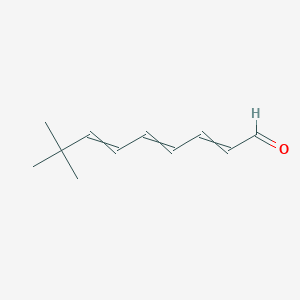
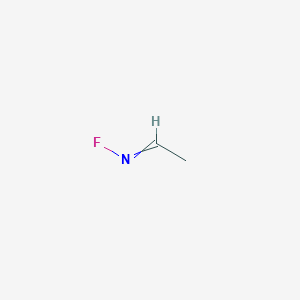
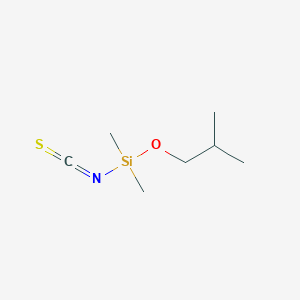
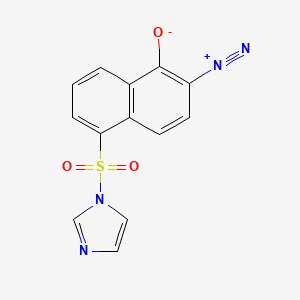
![2-[(Undecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14269990.png)
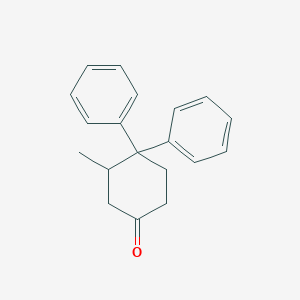
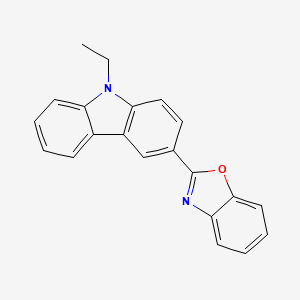
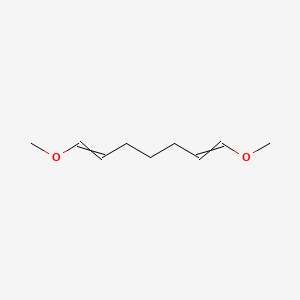
![2,5-bis[5-(5-ethylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14270006.png)
